N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dioxoisoindole core, and a phenylphenyl moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalic anhydride to form the intermediate, which is then reacted with 2-biphenylamine under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindole core can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxamide
- N-(4-hydroxyphenyl)-1,3-dioxo-2-(4-methylphenyl)isoindole-5-carboxamide
Uniqueness
N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-20-13-11-19(12-14-20)28-25(31)18-10-15-22-23(16-18)27(33)29(26(22)32)24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-16,30H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVKFWAZTGFBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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